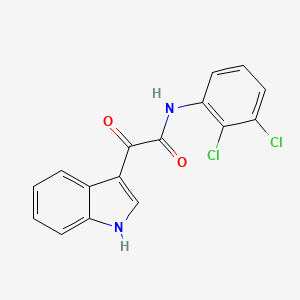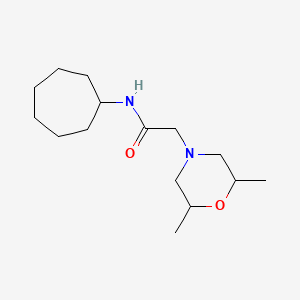
4-(2-fluoro-4-methoxybenzyl)-1-(3-methoxybenzyl)-2-piperazinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-fluoro-4-methoxybenzyl)-1-(3-methoxybenzyl)-2-piperazinone is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of piperazinone derivatives, which are known for their diverse biological activities.
Mechanism of Action
The mechanism of action of 4-(2-fluoro-4-methoxybenzyl)-1-(3-methoxybenzyl)-2-piperazinone is not fully understood. However, it is believed to exert its biological effects by interacting with specific cellular targets, such as enzymes and receptors, leading to the modulation of various signaling pathways.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been investigated in several studies. This compound has been found to modulate the expression of various genes involved in cell cycle regulation, apoptosis, and immune response. Additionally, it has been shown to inhibit the activity of specific enzymes, such as topoisomerase II and DNA polymerase, leading to the disruption of DNA replication and repair.
Advantages and Limitations for Lab Experiments
The advantages of using 4-(2-fluoro-4-methoxybenzyl)-1-(3-methoxybenzyl)-2-piperazinone in lab experiments include its high purity, good solubility, and diverse biological activities. However, its limitations include its relatively high cost and limited availability, which may hinder its widespread use in scientific research.
Future Directions
There are several future directions for the scientific research on 4-(2-fluoro-4-methoxybenzyl)-1-(3-methoxybenzyl)-2-piperazinone. These include:
1. Further investigation of its anticancer activity and the underlying molecular mechanisms.
2. Exploration of its potential as an antimicrobial agent for the treatment of infectious diseases.
3. Development of novel derivatives with improved biological activities and pharmacokinetic properties.
4. Evaluation of its potential as a lead compound for the development of new drugs for various therapeutic applications.
In conclusion, this compound is a promising chemical compound with diverse biological activities and potential therapeutic applications. Its synthesis method is well-established, and its mechanism of action and biochemical effects have been extensively studied. Further research is needed to fully understand its potential and limitations and to explore its future applications in various fields of medicine and biotechnology.
Synthesis Methods
The synthesis of 4-(2-fluoro-4-methoxybenzyl)-1-(3-methoxybenzyl)-2-piperazinone involves the reaction of 2-fluoro-4-methoxybenzaldehyde and 3-methoxybenzylamine with 1,4-dioxane and acetic acid in the presence of a catalyst. This method has been optimized to yield high purity and good yield of the compound.
Scientific Research Applications
The potential therapeutic applications of 4-(2-fluoro-4-methoxybenzyl)-1-(3-methoxybenzyl)-2-piperazinone have been explored in various scientific studies. This compound has been found to exhibit significant anticancer activity by inducing apoptosis and inhibiting cell proliferation in cancer cells. Additionally, it has been shown to possess antimicrobial activity against a broad range of microorganisms, including bacteria and fungi.
properties
IUPAC Name |
4-[(2-fluoro-4-methoxyphenyl)methyl]-1-[(3-methoxyphenyl)methyl]piperazin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23FN2O3/c1-25-17-5-3-4-15(10-17)12-23-9-8-22(14-20(23)24)13-16-6-7-18(26-2)11-19(16)21/h3-7,10-11H,8-9,12-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXKFSZMJDPSBLQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)CN2CCN(C(=O)C2)CC3=CC(=CC=C3)OC)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-{5-[(2,4-difluorophenoxy)methyl]-2-furyl}-1-(1-ethyl-1H-pyrazol-3-yl)-2-propen-1-one](/img/structure/B5426969.png)
![N'-[3-(4-methoxyphenyl)-1-methyl-3-oxo-1-propen-1-yl]benzohydrazide](/img/structure/B5426989.png)
![N-{3-[N-(1,3-benzodioxol-5-ylcarbonyl)ethanehydrazonoyl]phenyl}-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B5427000.png)
![methyl 2-{[(1-acetyl-4-piperidinyl)carbonyl]amino}-5-methyl-3-thiophenecarboxylate](/img/structure/B5427004.png)
![N-[2-(4-morpholinyl)ethyl]-4-(4H-1,2,4-triazol-4-yl)benzamide](/img/structure/B5427008.png)
![2-{3-[4-(4-methoxyphenyl)-1-piperazinyl]-1-piperidinyl}acetamide dihydrochloride](/img/structure/B5427013.png)

![2-[2-(2-hydroxyphenyl)-6-methyl-4-pyrimidinyl]-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5427032.png)
![4-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine](/img/structure/B5427036.png)
![1-[(2,5-dimethylphenyl)sulfonyl]-4-(tetrahydro-2-furanylcarbonyl)piperazine](/img/structure/B5427053.png)
![1-[3-amino-2-(3,4-dichlorobenzoyl)-6-methyl-4-(3-pyridinyl)-4,7-dihydrothieno[2,3-b]pyridin-5-yl]ethanone](/img/structure/B5427061.png)
![4-(benzoylamino)-N-[3-(4-morpholinyl)propyl]benzamide](/img/structure/B5427063.png)

